molecular formula C18H13BrN2O2S B488547 (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone CAS No. 667898-91-1

(3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B488547
CAS No.: 667898-91-1
M. Wt: 401.3g/mol
InChI Key: VYBPPDJEKMQYHZ-UHFFFAOYSA-N
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Description

The compound (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule featuring multiple aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Coupling Reactions: The furan and thiophene rings can be introduced via Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of organoboron or organostannane compounds with halides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reduction of the carbonyl group can be achieved using hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl, furan, and thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Halogenation reagents (e.g., NBS), nitration reagents (e.g., nitric acid), and sulfonation reagents (e.g., sulfuric acid).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furanone derivative, while reduction of the carbonyl group would produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, compounds with similar structures have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the pyrazole ring is particularly noteworthy, as it is a common pharmacophore in many biologically active compounds.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and electronic materials, due to their unique electronic properties imparted by the aromatic and heterocyclic rings.

Mechanism of Action

The mechanism of action of (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole ring, for instance, can act as a bioisostere for amides, influencing enzyme binding and activity.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone: Similar structure with a chlorine atom instead of bromine.

    (3-(4-methylphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone: Contains a methyl group on the phenyl ring.

Uniqueness

The presence of the bromine atom in (3-(4-bromophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone can significantly influence its reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative substituent, which can affect the compound’s electronic distribution and steric properties, potentially leading to different biological interactions and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPPDJEKMQYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CS3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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